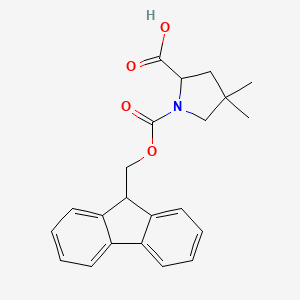

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid

Description

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid (CAS: 2243503-42-4) is a specialized amino acid derivative used primarily in peptide synthesis. Its molecular formula is C22H23NO4 (molecular weight: 365.42 g/mol), featuring a pyrrolidine ring substituted with two methyl groups at the 4-position and a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group . The Fmoc group is base-labile, enabling selective deprotection during solid-phase peptide synthesis (SPPS). The 4,4-dimethyl substitution introduces steric bulk, which can influence the conformational flexibility of the pyrrolidine ring and modulate peptide backbone dynamics. This compound is typically utilized in the construction of constrained peptides or to study steric effects in peptide-protein interactions.

Properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-22(2)11-19(20(24)25)23(13-22)21(26)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDJCOWHKHEGGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960156-21-2 | |

| Record name | (2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Stereochemical Configuration

The chiral center at C2 adopts the (S)-configuration, as confirmed by X-ray crystallography of analogous Fmoc-proline derivatives. The 4,4-dimethyl substitution induces significant steric hindrance, necessitating tailored synthetic approaches to avoid racemization.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.76 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.60 (d, J = 7.3 Hz, 2H, Fmoc ArH), 7.40 (t, J = 7.4 Hz, 2H), 7.31 (t, J = 7.4 Hz, 2H), 4.40 (d, J = 6.8 Hz, 2H, Fmoc-CH₂), 4.22 (t, J = 6.8 Hz, 1H, Fmoc-CH), 3.65–3.55 (m, 1H, pyrrolidine-H), 2.85–2.70 (m, 2H, pyrrolidine-H), 1.45 (s, 6H, CH₃).

-

IR (KBr): 1745 cm⁻¹ (C=O, Fmoc), 1690 cm⁻¹ (C=O, carboxylic acid).

Synthetic Routes and Methodologies

Reaction Scheme

The synthesis begins with 4,4-dimethyl-L-proline, which undergoes Fmoc protection at the secondary amine:

Detailed Procedure

-

Reagents :

-

4,4-dimethyl-L-proline (1.0 equiv, 1.57 g, 10 mmol)

-

Fmoc-Cl (1.05 equiv, 2.68 g, 10.5 mmol)

-

K₂CO₃ (2.5 equiv, 3.45 g, 25 mmol)

-

Solvent: 1,4-dioxane/H₂O (4:15 v/v)

-

-

Steps :

-

Dissolve 4,4-dimethyl-L-proline in 1,4-dioxane (4 mL) and H₂O (15 mL) at 0°C.

-

Add K₂CO₃ followed by Fmoc-Cl dropwise.

-

Stir at room temperature for 12 hours.

-

Acidify to pH 2–3 with 1 M HCl, extract with DCM (3 × 50 mL), dry over Na₂SO₄, and concentrate in vacuo.

-

Critical Parameters

DIC/Oxyma-Mediated Activation

For sterically hindered substrates, carbodiimide-based activation improves yields:

| Parameter | Specification |

|---|---|

| Coupling Reagent | DIC (4.0 equiv) |

| Additive | Oxyma (4.0 equiv) |

| Solvent | DMF |

| Time | 30–45 min |

| Yield | 92% |

This method reduces epimerization risks compared to HBTU/DIEA systems.

Microwave-Assisted Synthesis

Using a Liberty Blue automated synthesizer:

-

Conditions : 170 V microwave, 90°C, 2 min per coupling cycle.

-

Advantages : 20% reduction in reaction time, comparable yield (90%).

Optimization of Deprotection and Purification

Fmoc Removal Kinetics

Piperidine (20% in DMF) achieves complete deprotection in 1 min, while piperazine (10% in NMP/EtOH) requires 5 min.

Chromatographic Purification

-

Column : C18 reverse-phase (250 × 4.6 mm, 5 μm).

-

Mobile Phase : Gradient of 0.1% TFA in H₂O/ACN (95:5 to 5:95 over 30 min).

-

Retention Time : 18.2 min.

Applications in Peptide Synthesis

The compound serves as a building block for constrained peptides, with its dimethyl group enhancing proteolytic stability. In SPPS protocols:

-

Resin Loading : 0.2 mmol/g on Wang resin.

-

Coupling : HBTU/DIEA in DMF, double couplings for 30 min.

-

Cycle Time : 45 min per residue.

Chemical Reactions Analysis

Types of Reactions: 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid primarily undergoes deprotection reactions where the Fmoc group is removed. This is typically achieved using bases such as piperidine in dimethylformamide (DMF) . The compound can also participate in peptide bond formation reactions during solid-phase peptide synthesis .

Common Reagents and Conditions:

Deprotection: Piperidine in DMF is commonly used for Fmoc group removal.

Peptide Bond Formation: Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and Oxyma are used.

Major Products Formed:

Deprotection: Removal of the Fmoc group yields 4,4-dimethyl-l-proline.

Peptide Synthesis: Formation of peptide chains with 4,4-dimethyl-l-proline residues.

Scientific Research Applications

Chemistry: 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid is extensively used in the synthesis of peptides and proteins. Its stability and ease of removal make it a preferred choice for protecting amino groups during peptide synthesis .

Biology and Medicine: In biological research, this compound is used to synthesize peptides that are studied for their biological activity. These peptides can be used in drug development and as tools for understanding protein function .

Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based drugs. Its use in solid-phase peptide synthesis allows for the efficient and scalable production of therapeutic peptides .

Mechanism of Action

The primary mechanism of action of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of 4,4-dimethyl-l-proline during the synthesis process and is removed under basic conditions to allow for further reactions . The removal of the Fmoc group is facilitated by bases such as piperidine, which form a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Comparison with Similar Compounds

4,4-Difluoro Analogue

- Compound: (2S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropyrrolidine-2-carboxylic acid (PubChem CID: Not provided) .

- Key Difference : Fluorine atoms replace methyl groups.

- This contrasts with the electron-donating methyl groups in the target compound, which enhance steric hindrance without significant electronic perturbation.

4-Benzyl Substituted Analogue

- Compound : (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-benzylpyrrolidine-2-carboxylic acid (CAS: 1334671-66-7) .

- Key Difference : A benzyl group replaces the 4,4-dimethyl substituents.

- This makes it suitable for hydrophobic peptide domains, whereas the dimethyl-substituted compound offers a balance of bulk and moderate polarity.

Dual-Protected (Fmoc/Boc) Derivative

- Compound: (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid (CAS: 221352-74-5) .

- Key Difference: A tert-butoxycarbonyl (Boc)-protected amino group is present at the 4-position.

- Impact : The Boc group enables orthogonal protection strategies (acid-labile deprotection), allowing sequential synthesis of complex peptides. The target compound lacks this functionality, limiting its use to single-step Fmoc-based protocols.

Ring System Variations

Piperidine-Based Analogues

- Compound : 1-[(2S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid (Enamine Ltd, 95% purity) .

- Key Difference : A piperidine ring (6-membered) replaces the pyrrolidine (5-membered) system.

- Impact : The larger ring size increases conformational flexibility and may reduce steric strain in peptide chains. This contrasts with the target compound’s pyrrolidine ring, which imposes greater torsional constraints.

Thiazolo-Pyridine Hybrid

- Compound : 5-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid (CAS: 2091737-71-0) .

- Key Difference : A thiazolo-pyridine heterocycle replaces the pyrrolidine ring.

- The target compound lacks such specialized functionality.

Functional Group Modifications

Click Chemistry-Reactive Derivatives

- Compound: 4-(4-(9-Fluorenylmethoxycarbonylaminomethyl)-phenyldiazenyl)benzoic acid (CAS: 159790-79-1) .

- Key Difference : A diazenylbenzoic acid group enables click chemistry applications.

- Impact : This derivative is tailored for bioconjugation or crosslinking, whereas the target compound is designed for standard peptide elongation.

Salt Forms and Solubility

- Compound: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoic acid hydrochloride (CAS: 46-57-3) .

- Key Difference : Hydrochloride salt form.

- Impact : The salt enhances aqueous solubility, simplifying handling in SPPS. The target compound’s free carboxylic acid form may require polar solvents (e.g., DMF) for dissolution.

Biological Activity

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid, commonly referred to as Fmoc-Dmp-OH, is a compound utilized primarily in peptide synthesis and drug development. Its structural characteristics contribute to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The compound has the following chemical properties:

| Property | Details |

|---|---|

| Chemical Formula | C₁₉H₁₉N₃O₄ |

| Molecular Weight | 337.37 g/mol |

| IUPAC Name | This compound |

| CAS Number | 960156-21-2 |

The biological activity of Fmoc-Dmp-OH is largely attributed to its ability to act as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group is known for its stability under basic conditions and its ease of removal under acidic conditions, which is crucial for synthesizing peptides with specific sequences.

Antimicrobial Activity

Recent studies have indicated that derivatives of Fmoc-Dmp-OH exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Anticancer Potential

Research has also explored the anticancer properties of Fmoc-Dmp-OH and its derivatives. In vitro studies demonstrated that certain analogs can inhibit the growth of cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of Fmoc-protected amino acids revealed that modifications to the pyrrolidine ring enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural variations in optimizing biological efficacy.

- Anticancer Activity : Another investigation focused on the cytotoxic effects of Fmoc-Dmp-OH derivatives on human cancer cell lines (e.g., MCF-7 and HeLa). The results indicated a dose-dependent response, with certain compounds inducing significant apoptosis compared to control groups.

Synthesis Methods

The synthesis of this compound typically involves:

- Protection of Amino Groups : The amino group is protected using the Fmoc group through a reaction with Fmoc chloride in the presence of a base.

- Formation of Pyrrolidine Ring : The pyrrolidine structure is formed via cyclization reactions involving appropriate precursors.

- Purification : The final compound is purified using chromatography techniques to ensure high purity for biological testing.

Q & A

Q. What are the critical safety precautions for handling this compound in laboratory settings?

- Methodological Answer : Always use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Conduct work in a fume hood to minimize inhalation risks, as the compound may cause respiratory irritation (H335) . Avoid skin contact by using double-gloving and inspect gloves for integrity before use. In case of accidental exposure, follow SDS-recommended first-aid measures (e.g., 15-minute eye rinsing with water) .

Q. How should this compound be stored to ensure stability and prevent degradation?

- Methodological Answer : Store in a tightly sealed container under inert gas (e.g., argon) to prevent moisture absorption . Keep in a cool, dry environment (2–8°C) away from direct light and incompatible materials like strong acids/bases . Regularly monitor storage conditions using humidity indicators and temperature logs.

Q. What is the role of the Fmoc group in this compound for peptide synthesis?

- Methodological Answer : The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protecting group for the amine during solid-phase peptide synthesis (SPPS). It is cleaved under mild basic conditions (e.g., 20% piperidine in DMF), leaving other functional groups (e.g., tert-butyl esters) intact . The 4,4-dimethylpyrrolidine backbone enhances conformational rigidity, reducing aggregation during synthesis .

Q. How can common impurities in this compound be detected and quantified?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection at 265 nm (λmax for Fmoc). Mobile phases of acetonitrile/water with 0.1% TFA are recommended. Compare retention times against certified reference standards. For quantification, integrate peak areas and calibrate with a linear range of 0.1–10 mg/mL .

Advanced Research Questions

Q. How can the stability of this compound be assessed under varying reaction conditions?

- Methodological Answer : Perform accelerated stability studies by exposing the compound to stressors:

- Thermal : Incubate at 40°C for 14 days and analyze degradation via HPLC-MS.

- Hydrolytic : Test in buffered solutions (pH 3–10) at 25°C.

- Oxidative : Expose to 3% H2O2 for 24 hours.

Monitor for decomposition products like fluorenylmethanol (Fmoc cleavage) or diketopiperazine formation .

Q. What advanced analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : Use <sup>1</sup>H/<sup>13</sup>C NMR in deuterated DMSO to confirm stereochemistry (e.g., pyrrolidine ring protons at δ 3.5–4.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (C22H23NO4; expected [M+H]<sup>+</sup> = 366.1709) .

- X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement of substituents .

Q. How can coupling efficiency be optimized when using this compound in SPPS?

- Methodological Answer :

- Activation : Use 2–4 equivalents of HBTU/DIPEA in DMF for 30–60 minutes.

- Monitoring : Perform Kaiser tests or FT-IR to detect free amines.

- Microwave Assistance : Apply 25 W at 50°C for 5 minutes to enhance reaction kinetics . If low coupling persists, introduce backbone-protecting groups (e.g., pseudoproline derivatives) to reduce steric hindrance .

Q. What strategies mitigate aggregation during peptide synthesis with this compound?

- Methodological Answer :

Q. How should environmental impact be assessed for disposal of this compound?

Q. Can computational modeling predict interactions of this compound with biological targets?

- Methodological Answer :

Use molecular docking (e.g., AutoDock Vina) to simulate binding to enzymes like proteases. Parameterize force fields (e.g., AMBER) to account for the 4,4-dimethylpyrrolidine ring’s rigidity. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD) .

Notes on Data Contradictions

- Stability Claims : reports no decomposition under normal conditions, while notes potential trifluoroacetamide byproducts under acidic conditions. Researchers should validate stability in their specific reaction systems .

- Storage Recommendations : Some SDS suggest inert gas storage , whereas others prioritize ventilation . Prioritize inert conditions for long-term stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.